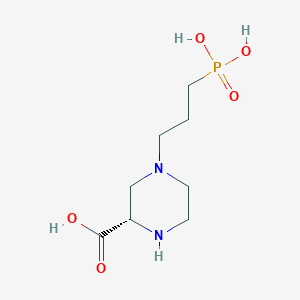
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor. By blocking the glycine site, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- prevents the binding of glycine, which is required for the activation of the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-.
生化和生理效应
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to modulate the release of dopamine and other neurotransmitters, which may be responsible for its potential therapeutic effects in schizophrenia.
实验室实验的优点和局限性
One of the advantages of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its well-established synthesis procedure, which allows for the production of high-purity and high-yield 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for further research. However, one of the limitations of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. One potential direction is the development of more potent and selective NMDA receptor antagonists that can modulate the receptor without causing toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in other neurological disorders, such as epilepsy and traumatic brain injury. Furthermore, the development of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- derivatives with improved pharmacokinetic properties may increase their potential as therapeutic agents.
合成方法
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 3-bromopropylphosphonic acid diethyl ester to obtain the desired product, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a well-established procedure, and several modifications have been reported to improve the yield and purity of the final product.
科学研究应用
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been studied for its potential use in the treatment of schizophrenia, as it can modulate the NMDA receptor, which is believed to be involved in the pathophysiology of the disease. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke.
属性
CAS 编号 |
124190-29-0 |
|---|---|
产品名称 |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- |
分子式 |
C8H17N2O5P |
分子量 |
252.2 g/mol |
IUPAC 名称 |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
InChI 键 |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
手性 SMILES |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
规范 SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



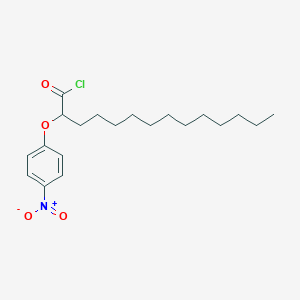
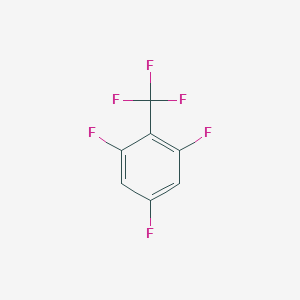
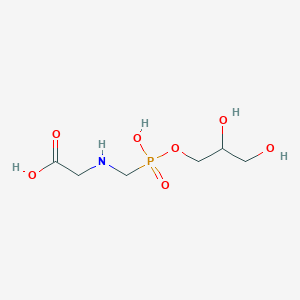
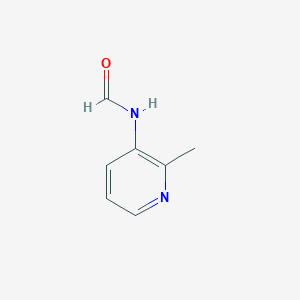
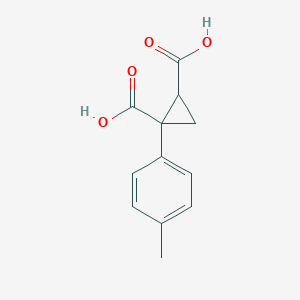
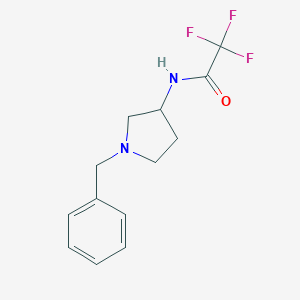
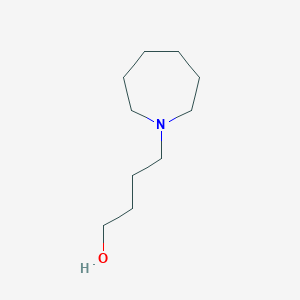
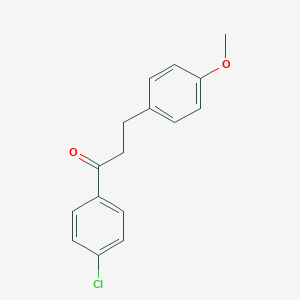
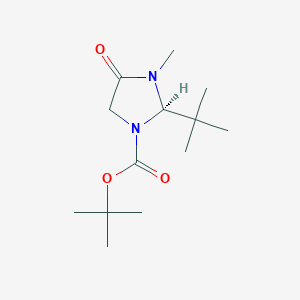
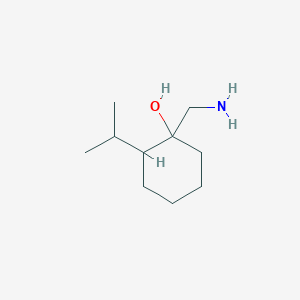
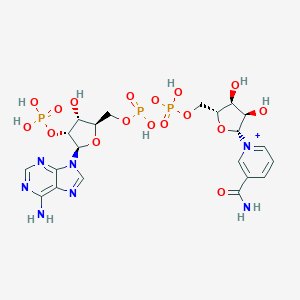
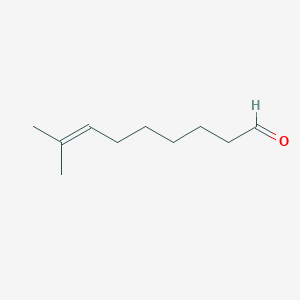
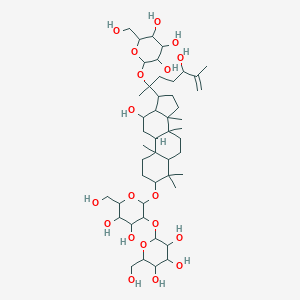
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)